molecular formula C8H16O2 B1356645 3-(Cyclopentyloxy)propan-1-ol CAS No. 99762-75-1

3-(Cyclopentyloxy)propan-1-ol

Cat. No.: B1356645
CAS No.: 99762-75-1
M. Wt: 144.21 g/mol
InChI Key: DLDHSVKYOQURCS-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)propan-1-ol is an organic compound with the molecular formula C8H16O2. It is a liquid at room temperature and is known for its unique structure, which includes a cyclopentyl group attached to a propanol backbone. This compound is used in various chemical and industrial applications due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentyloxy)propan-1-ol typically involves the reaction of cyclopentanol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of cyclopentanol attacks the carbon atom bonded to the chlorine in 3-chloropropanol, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopentyloxy)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products Formed:

Scientific Research Applications

3-(Cyclopentyloxy)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)propan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound’s cyclopentyl group provides steric hindrance, affecting its binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Uniqueness: 3-(Cyclopentyloxy)propan-1-ol is unique due to the presence of both a cyclopentyl group and a propanol backbone, which imparts distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .

Properties

IUPAC Name

3-cyclopentyloxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-6-3-7-10-8-4-1-2-5-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDHSVKYOQURCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541157
Record name 3-(Cyclopentyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99762-75-1
Record name 3-(Cyclopentyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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